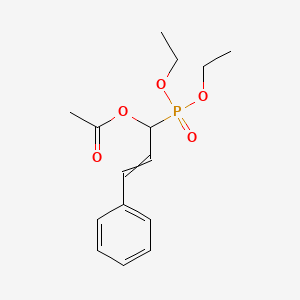
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to a phenylprop-2-en-1-yl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate can be achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the use of triethyl phosphonoacetate as a reagent, which is added dropwise to a sodium methoxide solution to prepare a phosphonate anion . The phosphonate anion then reacts with an appropriate aldehyde or ketone to form the desired product with high regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the HWE reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate esters.
Aplicaciones Científicas De Investigación
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate has several scientific research applications:
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of various fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme IGPD, which is crucial for the biosynthesis of histidine in plants . This inhibition disrupts the growth and development of weeds, making it an effective herbicide.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl phosphonoacetate: Used in similar HWE reactions and has comparable chemical properties.
Diethyl benzylphosphonates: Explored for antimicrobial activity and have similar structural features.
Uniqueness
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit IGPD makes it particularly valuable in herbicidal applications, setting it apart from other phosphonate esters.
Propiedades
Número CAS |
95688-55-4 |
|---|---|
Fórmula molecular |
C15H21O5P |
Peso molecular |
312.30 g/mol |
Nombre IUPAC |
(1-diethoxyphosphoryl-3-phenylprop-2-enyl) acetate |
InChI |
InChI=1S/C15H21O5P/c1-4-18-21(17,19-5-2)15(20-13(3)16)12-11-14-9-7-6-8-10-14/h6-12,15H,4-5H2,1-3H3 |
Clave InChI |
RTMVVIBSKOSBIX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C=CC1=CC=CC=C1)OC(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14361215.png)
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
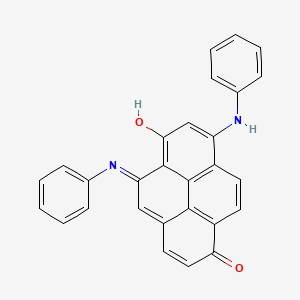
![3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B14361227.png)
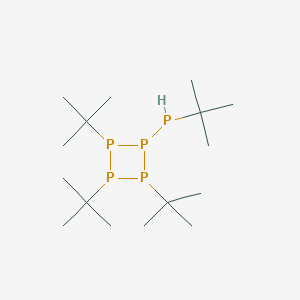
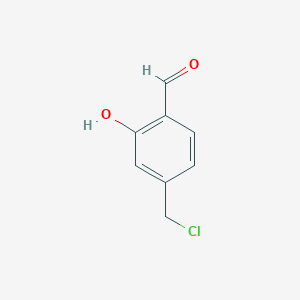
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)

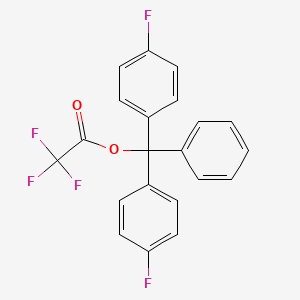
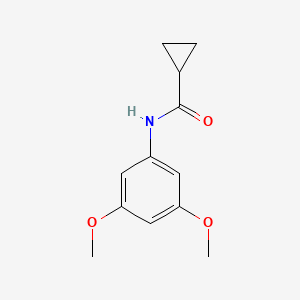
![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)
![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)

